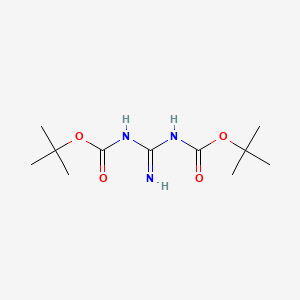

1,3-Bis(tert-butoxycarbonyl)guanidine

説明

Significance of the Guanidine (B92328) Moiety in Advanced Chemical Synthesis

The guanidine functional group, a nitrogenous analogue of carbonic acid, is a cornerstone in the design and synthesis of biologically active molecules. researchgate.net It is a strong organic base, and its protonated form, the guanidinium (B1211019) ion, is highly stabilized by resonance, allowing it to exist almost exclusively in this state at physiological pH. wikipedia.org This inherent basicity and the ability to form multiple hydrogen bonds are crucial for molecular recognition, enabling interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov

The guanidine moiety is a recurring structural motif in a diverse range of natural products and synthetic pharmaceuticals, contributing to their biological activities which span antiviral, antimicrobial, antifungal, and antihypertensive properties. acs.orgorganic-chemistry.org A prominent example is the amino acid arginine, where the guanidinium side chain plays a vital role in protein structure and function through electrostatic and hydrogen bonding interactions. researchgate.net Consequently, the development of efficient synthetic methods for introducing the guanidine group is of paramount interest in medicinal chemistry and drug discovery. acs.org

Role of N,N′-Bis(tert-butoxycarbonyl) Protection in Guanidine Chemistry

The high basicity and nucleophilicity of the guanidine group present significant challenges in multi-step organic synthesis. Unprotected guanidines can interfere with a variety of reaction conditions. The introduction of two tert-butoxycarbonyl (Boc) protecting groups onto the guanidine nitrogen atoms in 1,3-Bis(tert-butoxycarbonyl)guanidine effectively mitigates these issues. cymitquimica.com

The key roles of the N,N′-Bis(Boc) protection are:

Modulation of Reactivity: The electron-withdrawing nature of the Boc groups significantly reduces the basicity and nucleophilicity of the guanidine core, rendering the molecule less reactive and more manageable in synthetic sequences.

Improved Solubility: The presence of the bulky tert-butyl groups improves solubility in common organic solvents, facilitating its use in a wider range of reaction media. cymitquimica.com

Controlled Deprotection: The Boc groups can be readily removed under mild acidic conditions, allowing for the selective unmasking of the guanidine functionality at a desired stage of the synthesis without affecting other acid-labile groups. cymitquimica.com

This protection strategy enables chemists to perform a variety of transformations on other parts of a molecule containing the protected guanidine group, which would be incompatible with the free guanidine.

Evolution of Synthetic Strategies for Protected Guanidines

The methods for synthesizing substituted guanidines have evolved significantly, moving from harsh and toxic reagents to milder and more efficient protocols. Historically, the guanidinylation of amines often involved electrophilic amidine derivatives such as S-alkylisothioureas. acs.org A common early method for preparing N,N'-di-Boc-protected guanidines involved the use of N,N'-bis-Boc-S-methylisothiourea in the presence of toxic heavy-metal salts like mercury chloride to activate the thiourea (B124793) for reaction with amines. tandfonline.comuea.ac.uk Another approach utilized the Mukaiyama reagent to activate protected thiourea derivatives. acs.org

Concerns over the toxicity and environmental impact of heavy-metal reagents spurred the development of alternative strategies. organic-chemistry.org One significant advancement was the introduction of pyrazole-based guanidinylating agents, such as 1-H-pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, which react with amines under mild conditions to yield the desired protected guanidines. 5z.com

More recent innovations have focused on even more environmentally benign and cost-effective methods. For instance, a notable development is the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea. organic-chemistry.org This method avoids the use of heavy metals and provides high yields of N,N′-di-Boc-protected guanidines, making it suitable for larger-scale applications. organic-chemistry.org The direct synthesis of this compound itself is commonly achieved by reacting guanidine hydrochloride with di-tert-butyl dicarbonate (B1257347) under basic conditions. orgsyn.orgchemicalbook.com

A particularly powerful and widely used reagent for the guanidinylation of primary and secondary amines is N,N′-di-Boc-N′′-triflylguanidine, also known as Goodman's reagent. acs.orgorgsyn.orgnih.gov This highly electrophilic reagent allows for the efficient synthesis of a wide range of substituted guanidines under mild conditions. acs.orgnih.gov The evolution of these synthetic strategies reflects a continuous effort in organic chemistry to develop more practical, safer, and sustainable methods for the construction of complex molecules.

| Reagent/Method | Activator/Conditions | Advantages | Disadvantages |

| N,N'-bis-Boc-S-methylisothiourea | Mercury Chloride | Effective for various amines | Use of toxic heavy metals |

| Protected Thiourea Derivatives | Mukaiyama's Reagent | Good yields | Reagent can be expensive |

| 1-H-Pyrazole-1-[N,N'-bis(Boc)]carboxamidine | Mild conditions | Avoids toxic metals | Can be expensive |

| Di-Boc-thiourea | Cyanuric Chloride (TCT) | Environmentally benign, cost-effective, high yields | May require optimization for some substrates |

| Guanidine Hydrochloride | Di-tert-butyl dicarbonate | Direct synthesis of the parent compound | Requires basic conditions |

| N,N′-di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Mild conditions | Highly reactive, broad substrate scope | Reagent preparation required |

Structure

3D Structure

特性

分子式 |

C11H21N3O4 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

InChI |

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |

InChIキー |

VPWFNCFRPQFWGS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Bis Tert Butoxycarbonyl Guanidine

Classical and Established Protocols

Synthesis from Guanidine (B92328) Hydrochloride and Di-tert-butyl Dicarbonate (B1257347)

One of the most direct and widely reported methods for the preparation of 1,3-Bis(tert-butoxycarbonyl)guanidine involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comorgsyn.org This protocol is valued for its straightforwardness and high yield. The reaction proceeds under basic conditions, where the guanidine is deprotonated to its free base form, which then acts as a nucleophile, attacking the electrophilic carbonyl carbons of the Boc₂O molecules. Typically, a strong base like sodium hydroxide (B78521) is used in a mixed solvent system, such as 1,4-dioxane (B91453) and water, to facilitate the reaction between the water-soluble guanidine salt and the organic-soluble Boc₂O. chemicalbook.com

The reaction mixture is initially cooled, and the di-tert-butyl dicarbonate is added slowly to control the exothermic reaction. After the addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. chemicalbook.com The process affords the desired N,N'-di-Boc-protected guanidine as a white powder after workup and purification by column chromatography. chemicalbook.com Yields for this method are typically high, often exceeding 90%. chemicalbook.com

Table 1: Synthesis of this compound from Guanidine Hydrochloride

| Reactants | Base | Solvent | Temperature | Time | Yield |

|---|

Procedures Involving Mercury(II) Salts for Guanylation

Historically, mercury(II) salts, particularly mercury(II) chloride (HgCl₂), have been employed as activating agents in guanylation reactions. nih.govnih.gov These methods typically involve the activation of a protected thiourea (B124793) or S-alkylisothiourea derivative, which then reacts with an amine. nih.govlookchemmall.com The high affinity of the Hg(II) ion for sulfur facilitates the departure of the sulfur-containing group, generating a highly reactive carbodiimide (B86325) intermediate. nih.govwikipedia.org This intermediate is then readily attacked by a nucleophile to form the guanidine product.

For instance, N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea can be activated with mercury(II) chloride in the presence of a base like triethylamine (B128534). nih.govlookchemmall.com This generates a di-Boc-carbodiimide which can then react with an amine. While effective, the use of stoichiometric amounts of toxic mercury salts is a significant drawback, leading to hazardous heavy-metal waste and environmental concerns. organic-chemistry.orgorganic-chemistry.org Consequently, these methods have been largely superseded by safer and more environmentally benign alternatives.

Modern and Green Chemistry Approaches

In response to the environmental and safety issues associated with classical methods, particularly those using heavy metals, several modern and greener synthetic routes have been developed.

Utilization of Cyanuric Chloride (TCT) as an Activating Reagent

A significant advancement in the synthesis of protected guanidines is the use of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, as an activating reagent. organic-chemistry.orgorganic-chemistry.org This method provides an efficient and environmentally friendly alternative to mercury(II) salts for the activation of N,N'-di-Boc-thiourea. organic-chemistry.org The reaction involves the activation of the thiourea with TCT in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an amine in the presence of a base such as N-methylmorpholine (NMM). organic-chemistry.org

This approach avoids the use of toxic heavy metals and produces high yields of the desired N,N'-di-Boc-protected guanidines. organic-chemistry.org The protocol is applicable to a variety of amines, and the reaction conditions are mild. organic-chemistry.org The mechanism is believed to proceed through the formation of a bis-Boc-carbodiimide intermediate, similar to the mercury-mediated methods. organic-chemistry.org This cost-effective and low-toxicity method is well-suited for larger-scale applications. organic-chemistry.orglookchem.com

Table 2: TCT-Mediated Guanylation of Amines

| Activating Agent | Substrate | Base | Solvent | Yield |

|---|

Employment of the Burgess Reagent for Carbamate-Protected Guanidine Formation

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, traditionally used as a dehydrating agent, has been repurposed for the synthesis of carbamate-protected guanidines. organic-chemistry.orgwikipedia.org This method involves the reaction of various thioureas with the Burgess reagent under mild conditions. organic-chemistry.orgacs.org It serves as both a desulfurizing agent and a source of the carbamate (B1207046) group, offering a novel approach to guanidine synthesis. organic-chemistry.org

This protocol is notable for avoiding toxic reagents and for its versatility, allowing for the synthesis of differentially N,N′-diprotected guanidines. acs.orgnih.gov The reaction can be performed in a stepwise or one-pot procedure and tolerates a range of functional groups. organic-chemistry.orglookchem.com The proposed mechanism involves the reaction of the thiourea with the Burgess reagent to form an intermediate that rearranges and is subsequently hydrolyzed during workup to yield the final guanidine product. acs.org

Iodine-Mediated Desulfurization Reactions of Boc-Protected Thiourea

A more recent development involves the use of molecular iodine as a mild and efficient reagent for promoting the guanylation of amines with N,N′-di-Boc-thiourea. researchgate.netrsc.org This reaction is typically carried out in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the catalytic cycle. rsc.orgrsc.org

The iodine-catalyzed desulfurization proceeds under mild, room-temperature conditions. rsc.org The TBHP oxidizes the hydrogen iodide (HI) byproduct, which prevents the protonation of the amine substrate and allows the use of catalytic amounts of iodine. rsc.org This method is particularly effective for both sterically and electronically deactivated primary anilines and provides the corresponding protected guanidines in good to excellent yields. researchgate.netrsc.org The use of a low-cost, low-toxicity catalyst like iodine makes this an attractive and environmentally benign protocol. lookchem.com

Table 3: Iodine-Catalyzed Guanylation using N,N′-di-Boc-thiourea

| Catalyst | Oxidant | Substrates | Solvent | Yield |

|---|

Advanced Synthetic Modifications and Improvements in the Synthesis of this compound

One-Pot Synthetic Procedures

The most widely reported and straightforward synthesis of this compound is effectively a one-pot procedure. This method involves the direct reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.com This approach is favored for its operational simplicity and high yields.

In a typical laboratory-scale synthesis, guanidine hydrochloride is dissolved in an aqueous solution of sodium hydroxide. chemicalbook.com A co-solvent such as 1,4-dioxane is then added, and the mixture is cooled. chemicalbook.com Di-tert-butyl dicarbonate is subsequently added, and the reaction is allowed to proceed at room temperature. chemicalbook.com This process, while involving a single reaction vessel for the main transformation, does require subsequent extraction and purification steps to isolate the final product. chemicalbook.com The reaction proceeds to completion overnight, and after workup and purification by flash chromatography, this compound can be obtained in high yields, often exceeding 90%. chemicalbook.com

The following table summarizes a representative one-pot synthesis of this compound:

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purification |

| Guanidine hydrochloride | Sodium hydroxide, Water, 1,4-dioxane, Di-tert-butyl dicarbonate | 0 °C to room temperature, 16 hours | ~91% | Flash chromatography |

While this standard method is highly effective, other one-pot procedures for substituted guanidines have been developed, for instance, from carbamoyl (B1232498) isothiocyanates. organic-chemistry.org These methods can offer advantages for creating multisubstituted guanidines by avoiding highly polar or charged intermediates, which simplifies purification. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the application of microwave irradiation to the synthesis of guanidine derivatives, in general, suggests its potential utility. Microwave heating can significantly shorten reaction times from hours to minutes and often leads to higher yields and purities.

For example, microwave-assisted synthesis has been successfully employed for the preparation of guanamines in polyethylene (B3416737) glycol (PEG 400) as a green reaction medium. monash.edu In these procedures, the reaction mixture is heated in a microwave reactor at elevated temperatures for a short duration, leading to high yields of the desired products. monash.edu Another example is the microwave-assisted synthesis of polycycles, where reaction times were dramatically reduced from 72 hours under conventional heating to 5 hours with microwave irradiation. semanticscholar.org

The principles of MAOS, including rapid and uniform heating, could potentially be applied to the synthesis of this compound to enhance reaction efficiency. A hypothetical microwave-assisted protocol could involve the following:

| Starting Materials | Reagents & Solvents | Reaction Conditions | Potential Advantages |

| Guanidine hydrochloride | Sodium hydroxide, Water, 1,4-dioxane, Di-tert-butyl dicarbonate | Microwave irradiation at a controlled temperature and power | Reduced reaction time, potentially higher yield, improved energy efficiency |

Further research would be required to optimize the parameters for the specific microwave-assisted synthesis of this compound.

Scalable Synthetic Protocols for Industrial and Large-Scale Applications

The demand for this compound in pharmaceutical and chemical synthesis necessitates the development of scalable protocols suitable for industrial production. The previously described one-pot synthesis from guanidine hydrochloride and di-tert-butyl dicarbonate is a strong candidate for large-scale applications due to its high yield and the use of readily available starting materials. chemicalbook.com

Key considerations for scaling up this synthesis include:

Reagent Costs: Guanidine hydrochloride and di-tert-butyl dicarbonate are commercially available in bulk.

Solvent Selection: The use of 1,4-dioxane and ethyl acetate (B1210297) for extraction may require consideration of safety and environmental regulations on an industrial scale. Alternative, greener solvents could be explored.

Purification: While flash chromatography is suitable for laboratory scale, it is often not practical for large-scale production. Crystallization or other non-chromatographic purification methods would be preferable.

Process Safety: The reaction involves a strong base and requires careful temperature control during the addition of di-tert-butyl dicarbonate to manage any exotherm.

A scalable synthesis of a related compound, 2-tert-butyl-1,1,3,3-tetramethylguanidine, has been reported, which highlights the potential for producing guanidine derivatives in large quantities. This procedure also emphasizes the importance of using less hazardous reagents, such as replacing phosgene (B1210022) with triphosgene.

Development of Shelf-Stable Salts

While this compound itself is a stable solid, its derivatives, particularly those with free amine groups, can be prone to cyclization or degradation. cymitquimica.com The development of shelf-stable salts is a crucial strategy to improve the handling and storage of these compounds. The presence of the Boc protecting groups on the guanidine moiety enhances its stability, allowing for selective deprotection under mild conditions. cymitquimica.com

Research has shown that bis(Boc)aminoalkylguanidines can be synthesized and isolated as stable sulfonate salts, such as mesylates (MsOH), in good yields. This approach prevents the need for chromatographic purification and provides a stable form of the compound for storage and further use.

In a similar vein, the synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts has been reported. rsc.org These salts, prepared using hydrochloric acid or methanesulfonic acid, provide stable building blocks for the convergent synthesis of more complex acylguanidines. rsc.org The formation of these salts is a key step in producing robust reagents for organic synthesis.

The following table summarizes the types of stable salts developed for Boc-protected guanidine derivatives:

| Guanidine Derivative | Acid Used for Salt Formation | Type of Salt | Key Advantage |

| bis(Boc)aminoalkylguanidines | Methanesulfonic acid (MsOH) | Sulfonate salt | Shelf-stable, avoids chromatography |

| 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine | Hydrochloric acid (HCl), Methanesulfonic acid (MsOH) | Hydrochloride or Mesylate salt | Stable building block for synthesis |

Reactivity and Chemical Transformations of 1,3 Bis Tert Butoxycarbonyl Guanidine

Guanylation Reactions

1,3-Bis(tert-butoxycarbonyl)guanidine and its derivatives are pivotal reagents in the synthesis of complex molecules containing the guanidinium (B1211019) group. Their ability to transfer a protected guanidinyl moiety to various nucleophiles, particularly amines, is a cornerstone of their utility in organic synthesis.

The direct guanylation of amines using this compound itself is not the most common method. Instead, it serves as a precursor to more reactive guanylating agents. However, the reactivity patterns of its derivatives provide insight into the scope and substrate specificity of the guanylation reaction. Generally, the guanylation of amines is a versatile reaction that accommodates a wide range of substrates.

Primary and secondary aliphatic amines are readily guanylated in high yields. lookchemmall.com Aromatic amines, which are less nucleophilic, can also be successfully guanylated, although they may require more reactive guanylating agents or longer reaction times to achieve comparable yields. organic-chemistry.org

The guanylation of sterically hindered amines presents a greater challenge. However, the use of highly reactive reagents derived from this compound has proven effective even with demanding substrates. orgsyn.org The choice of solvent can also play a crucial role, with solvents like methylene (B1212753) chloride sometimes providing better yields for hindered amines compared to more polar solvents like DMF. lookchemmall.com This is potentially due to the instability of the reactive carbodiimide (B86325) intermediates in certain solvents, where slower nucleophilic attack from a hindered amine allows for competitive decomposition pathways. lookchemmall.com

The following table summarizes the scope of amine guanylation using derivatives of this compound:

| Amine Type | Reactivity | Notes |

| Primary Aliphatic | High | Generally proceeds in high yields. |

| Secondary Aliphatic | High | Readily guanylated, often with yields >80%. lookchemmall.com |

| Primary Aromatic | Moderate to High | Less nucleophilic than aliphatic amines, may require more reactive reagents or optimized conditions. organic-chemistry.org |

| Secondary Aromatic | Moderate | Can be challenging, but achievable with potent guanylating agents. |

| Sterically Hindered | Moderate | Often requires highly reactive reagents and careful selection of reaction conditions. orgsyn.org |

To enhance the electrophilicity of the guanidine (B92328) carbon, this compound is often converted into more potent guanylating agents. A prominent example is N,N′-Di-Boc-N′′-triflylguanidine, also known as Goodman's reagent. orgsyn.orgacs.org This reagent is synthesized by reacting this compound with triflic anhydride (B1165640) in the presence of a base like triethylamine (B128534). orgsyn.org

Goodman's reagent is a highly effective guanylating agent that reacts readily with a wide array of amines, including primary and secondary amines, under mild conditions. orgsyn.orgnih.govresearchgate.net The triflyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the amine. These reactions are often carried out in solvents such as dichloromethane (B109758) or chloroform (B151607) and can be effective for both solution-phase and solid-phase synthesis. orgsyn.org The versatility of Goodman's reagent extends to its use in the synthesis of complex, biologically active molecules, including guanidinoglycosides. researchgate.net

The reaction of Goodman's reagent with a primary amine, such as benzylamine, proceeds smoothly at room temperature to afford the corresponding protected guanidine in high yield after a simple aqueous workup. orgsyn.org This direct approach of introducing a protected guanidine group early in a synthetic sequence is advantageous in the total synthesis of natural products. nih.gov

Several classes of reagents are available for the guanylation of amines, each with its own set of advantages and limitations. Common alternatives to reagents derived from this compound include protected S-alkylisothioureas and pyrazole-1-carboxamidines. orgsyn.orgorgsyn.org

Protected thioureas, when activated by reagents like the Mukaiyama reagent, are versatile and can be used for guanylating sterically demanding and resin-bound amines. orgsyn.org However, this method is often restricted to highly polar aprotic solvents such as dimethylformamide due to the solubility of the Mukaiyama reagent. orgsyn.org

Guanylation with pyrazole-1-carboxamidines and S-alkylisothioureas can be sluggish in comparison to the reactions with N,N′-Di-Boc-N′′-triflylguanidine. orgsyn.org Furthermore, these reagents may not be compatible with solid-phase synthesis applications. orgsyn.org

Goodman's reagent (N,N′-Di-Boc-N′′-triflylguanidine) stands out due to its high reactivity, which allows for the efficient guanylation of even weakly nucleophilic and sterically hindered amines. orgsyn.orgorgsyn.org Its simple preparation from commercially available this compound and its straightforward isolation make it a very attractive option for a broad range of synthetic applications. orgsyn.org

The following table provides a comparison of common guanylation reagents:

| Guanylation Reagent | Advantages | Disadvantages |

| N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, broad substrate scope (including hindered amines), suitable for solution and solid-phase synthesis. orgsyn.orgorgsyn.org | Can be expensive if not synthesized in-house. |

| Protected Thioureas + Mukaiyama Reagent | Versatile, effective for demanding substrates. orgsyn.org | Limited to polar aprotic solvents, Mukaiyama reagent is expensive. orgsyn.orgorgsyn.org |

| Pyrazole-1-carboxamidines | Avoids the use of toxic metals. researchgate.net | Sluggish reactions compared to Goodman's reagent, can be expensive for large-scale synthesis. orgsyn.orgresearchgate.net |

| S-Alkylisothioureas | Readily available precursors. | Reactions can be slow, may require toxic heavy metal salts (e.g., HgCl₂) for activation. orgsyn.orgresearchgate.net |

Alkylation and Functionalization

Beyond its role as a precursor for guanylating agents, the N-H protons of this compound can be substituted, allowing for the synthesis of various N-alkylated and functionalized guanidines.

A practical and efficient method for the alkylation of carbamate-protected guanidines, including this compound, involves the use of biphasic conditions with a phase-transfer catalyst. nih.gov This protocol allows for the deprotonation of the acidic N-H of the guanidine by an inorganic base (e.g., in the aqueous phase), with the resulting anion being transferred to the organic phase by a catalytic amount of a salt like a tetrabutylammonium (B224687) salt to react with an alkyl halide. nih.gov

This method is operationally straightforward and tolerates a wide range of functional groups on both the guanidine and the alkylating agent. nih.gov The reaction conditions are typically mild, and the desired alkylated guanidines can often be obtained in high purity after a simple aqueous workup and filtration. nih.gov

The Mitsunobu reaction provides a powerful and versatile route for the N-alkylation of this compound and related compounds. nih.govwikipedia.org This reaction facilitates the coupling of an alcohol with the guanidine, which acts as the nucleophile, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govscholaris.caorganic-chemistry.org

The reaction proceeds via the activation of the alcohol by the phosphine-azodicarboxylate system, followed by an Sₙ2 displacement by the deprotonated guanidine. organic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool for stereoselective synthesis. nih.gov

This methodology has been successfully applied to the solid-phase synthesis of substituted guanidines. For instance, a resin-bound N,N′-bis(tert-butoxycarbonyl)thiopseudourea can react with various primary and secondary alcohols under Mitsunobu conditions to yield the corresponding N-alkylated intermediates. lookchem.comresearchgate.net Subsequent reaction with an amine liberates the desired N,N'-disubstituted guanidine from the resin. lookchem.com The Mitsunobu reaction is therefore a key transformation for creating libraries of structurally diverse guanidine-containing compounds. scholaris.ca

Diversification via Nω-Alkylation and Acylation

The presence of a free amine group (Nω) on the 1,3-di-Boc-guanidine scaffold allows for further functionalization through alkylation and acylation reactions. These transformations are crucial for building more complex molecular architectures and introducing diverse substituents.

An efficient method for the alkylation of carbamate-protected guanidines involves phase-transfer catalysis. This protocol utilizes various alkyl halides and mesylates to introduce alkyl groups onto the guanidine nitrogen. The reaction proceeds through the deprotonation of the acidic N-carbamate hydrogen under biphasic conditions, facilitated by a catalytic amount of a tetrabutylammonium salt. This method is compatible with a wide range of functional groups on both the guanidine and the alkylating agent.

Acylation of the guanidine moiety is another key transformation for diversification. Acylguanidines can be synthesized through various methods, including the reaction of acyl-substituted S-methylisothioureas with amines. This approach allows for the introduction of a wide array of acyl groups, leading to the formation of functionalized guanidines that can serve as building blocks in medicinal chemistry. For instance, 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts have been prepared as versatile reagents for the convergent introduction of acylguanidine moieties into larger organic scaffolds.

| Reaction Type | Reagents | Key Features |

| Nω-Alkylation | Alkyl halides/mesylates, Phase-transfer catalyst (e.g., tetrabutylammonium salt) | Biphasic conditions, tolerant of various functional groups. |

| Nω-Acylation | Acyl-substituted S-methylisothioureas, Amines | Allows for the introduction of diverse acyl groups, useful for building complex molecules. |

Cross-Coupling Reactions (e.g., C-N Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This reaction class enables the coupling of amines with aryl halides or pseudohalides, a transformation that is fundamental in pharmaceutical and materials chemistry. wikipedia.org While direct examples involving this compound as the nucleophile are not extensively detailed, the principles of the Buchwald-Hartwig reaction support its potential applicability.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has evolved over time, with sterically hindered biaryl phosphine ligands like XantPhos showing high efficacy. nih.gov These catalysts are capable of coupling a wide range of amines, including carbamates like tert-butylcarbamate, with aryl halides. nih.gov Given that this compound possesses a nucleophilic NH group, it is a plausible candidate for such C-N cross-coupling reactions to form N-aryl-N',N''-bis(Boc)guanidines. This would provide a direct route to arylated guanidine derivatives.

| Catalyst System Component | Role in Buchwald-Hartwig Amination | Example |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | XantPhos, tBuXPhos |

| Base | Deprotonates the amine nucleophile | Cs₂CO₃, NaOtBu |

| Substrates | Coupling partners | Aryl halide (e.g., aryl bromide) and Amine (e.g., tert-butylcarbamate) |

Deprotection Strategies

The removal of the Boc protecting groups is a critical step in many synthetic sequences, as it unmasks the highly basic guanidine functionality. The strategy for deprotection can be tailored to be either complete or selective, depending on the desired outcome.

Acidic Deprotection of Boc Groups (e.g., using HCl, TFA)

The tert-butoxycarbonyl group is designed to be labile under acidic conditions. Strong acids such as hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are commonly employed for the complete removal of both Boc groups from this compound. fishersci.co.uk

The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. This process effectively hydrolyzes the carbamate (B1207046) linkage to release the free amine. fishersci.co.uk These reactions are typically fast and are often carried out at room temperature in organic solvents like dichloromethane (DCM) or dioxane. nih.govfishersci.co.uk The choice of acid and solvent can be optimized based on the substrate's sensitivity to the reaction conditions.

| Acid | Common Solvent(s) | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) | Room temperature |

Selective Deprotection Methodologies

Achieving selective deprotection to remove only one of the two Boc groups, yielding a mono-Boc-guanidine, is a more nuanced challenge. Such a transformation would be highly valuable for orthogonal protection strategies, allowing for differential functionalization of the guanidine nitrogens.

While the synthesis of mono-Boc-guanidine often yields di- and tri-Boc-guanidines as impurities, suggesting that controlling the level of protection is possible during the initial synthesis, specific and reliable methods for the selective deprotection of this compound are not well-established in the reviewed literature. researchgate.net The stability of the Boc group is sensitive to the strength of the acid used; for instance, decomposition of di-Boc-guanidine is significantly faster with HCl compared to weaker acids like acetic acid or TFA over the same time period. researchgate.net This differential stability suggests that carefully controlled acidic conditions, potentially using milder or substoichiometric amounts of acid, could theoretically favor mono-deprotection, though this requires further investigation to establish a reliable methodology. The stability of Boc groups to basic hydrolysis is a known characteristic, which allows for the use of basic conditions in the presence of other base-labile groups. reddit.com

Other Key Reactions and Transformations

Beyond simple functionalization and deprotection, this compound serves as a key building block in the synthesis of more complex heterocyclic structures through cyclization reactions.

Cyclization Reactions

This compound is a valuable reagent for the construction of nitrogen-containing heterocycles, particularly 2-aminoimidazoles. A common strategy involves the cyclization of the guanidine with α-haloketones. This reaction provides a direct route to substituted 2-aminoimidazoles, which are prevalent motifs in bioactive natural products and pharmaceuticals.

For example, a library of N-substituted 2-aminoimidazole derivatives has been constructed through the cyclization of this compound with various α-bromoketones. This is followed by selective substitution to further diversify the resulting heterocyclic core. Several compounds synthesized through this method have shown potential as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | α-Bromoketone | N-substituted 2-aminoimidazole | Access to bioactive heterocyclic scaffolds |

Functional Group Tolerance in Transformations

The utility of this compound as a guanylating agent in organic synthesis is significantly enhanced by its compatibility with a diverse array of functional groups. The tert-butoxycarbonyl (Boc) protecting groups render the guanidine moiety sufficiently stable to withstand various reaction conditions, allowing for its incorporation into complex molecules without interfering with other sensitive functionalities. Research has demonstrated that this reagent can be effectively used in the presence of numerous functional groups, showcasing its broad applicability in the synthesis of complex organic molecules.

The tolerance of this compound and its derivatives, such as N,N′-bis(Boc)-N′′-triflylguanidine and 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, has been observed in several key transformations, including the guanylation of primary and secondary amines and the Mitsunobu reaction with alcohols. These reactions proceed efficiently without affecting a range of other functionalities present in the substrate.

Below are data tables summarizing the observed functional group tolerance in transformations involving this compound and related reagents.

Table 1: Functional Group Tolerance in Guanylation of Amines

This table illustrates the compatibility of various functional groups in the guanylation of primary and secondary amines using this compound or its activated derivatives.

| Functional Group | Substrate Example | Reagent/Conditions | Result |

| Halides (Aryl) | 4-Chloroaniline | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl₂, Et₃N | Successful guanylation of the amino group without affecting the chloro substituent. |

| Ethers (Aryl) | 4-Methoxyaniline | N,N′-Di-Boc-thiourea, I₂, TBHP | The methoxy (B1213986) group is well-tolerated during the guanylation process. |

| Alkenes | Allylamine | N,N′-bis(Boc)-N′′-triflylguanidine | The double bond remains intact during the guanylation of the primary amine. |

| Alkynes | Propargylamine | N,N′-bis(Boc)-N′′-triflylguanidine | The terminal alkyne is compatible with the conditions required for guanylation. |

| Alcohols | Ethanolamine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Selective guanylation of the amino group is achieved without reaction of the hydroxyl group. |

| Azides | 3-Azidopropan-1-amine | N,N′-bis(Boc)-N′′-triflylguanidine | The azide (B81097) functionality is stable under the guanylation conditions. researchgate.net |

| Nitriles | 4-Aminobenzonitrile | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl₂, Et₃N | The nitrile group does not interfere with the guanylation of the aromatic amine. |

| Amides | N-(3-aminopropyl)acetamide | N,N′-bis(Boc)-N′′-triflylguanidine | The amide bond is preserved during the selective guanylation of the primary amine. |

| Heterocycles (Piperidine) | 4-Aminopiperidine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl₂, Et₃N | The piperidine (B6355638) ring is unaffected by the guanylation reaction. |

Table 2: Functional Group Tolerance in Mitsunobu Reactions

This table highlights the functional groups that are compatible with the Mitsunobu reaction conditions when using this compound as the nucleophile to convert alcohols to protected guanidines.

| Functional Group | Substrate Example | Reagents | Result |

| Halides (Aryl) | 3-(4-Chlorophenyl)-1-propanol | 1,3-Bis(tert-butoxycarbonyl)-2-methylisothiourea, PPh₃, DIAD | The aryl chloride is compatible with the Mitsunobu conditions. |

| Esters | Methyl 4-(hydroxymethyl)benzoate | N,N′,N′′-tri-Boc-guanidine, PPh₃, DIAD | The ester functionality remains intact during the reaction. |

| Amides (in peptide context) | Serine residue in a protected peptide | N,N′-Di-Boc-N′′-triflylguanidine, PPh₃, DIAD | Guanylation of the serine hydroxyl group can be achieved without affecting amide bonds. |

| Ethers | 2-(Benzyloxy)ethanol | N,N′,N′′-tri-Boc-guanidine, PPh₃, DIAD | The benzyl (B1604629) ether is stable under the reaction conditions. |

| Aromatic Rings | Benzyl alcohol | N,N′,N′′-tri-Boc-guanidine, PPh₃, DIAD | The aromatic ring is unreactive under Mitsunobu conditions. |

Table 3: Functional Group Tolerance in Other Transformations

This table showcases the compatibility of this compound in other notable chemical transformations.

| Transformation | Substrate Containing Functional Group | Result |

| Biginelli Reaction | 3-Nitrobenzaldehyde (Aldehyde, Nitro group) | The aldehyde participates in the condensation, and the nitro group is tolerated. nih.gov |

| Cyclization with α-haloketones | α-Bromoketones (Ketone, Halide) | This compound reacts to form 2-aminoimidazoles, indicating tolerance to the ketone (which reacts) and the halide (as a leaving group). rsc.org |

The robustness of the Boc-protected guanidine allows for a broad scope in the design of synthetic routes. The tert-butoxycarbonyl groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unveil the guanidinium group. This deprotection step is typically clean and high-yielding, and it is compatible with many other protecting groups used in organic synthesis, further expanding the utility of this reagent.

Applications of 1,3 Bis Tert Butoxycarbonyl Guanidine in Complex Molecule Synthesis

Synthesis of Guanidine-Containing Scaffolds

The construction of scaffolds containing the guanidine (B92328) functional group is a cornerstone of medicinal chemistry and natural product synthesis. 1,3-Bis(tert-butoxycarbonyl)guanidine and its activated derivatives serve as key reagents for creating these important structural motifs, including cyclic systems, complex bis-guanidinium compounds, and heterocyclic structures like aminoimidazoles.

The synthesis of cyclic guanidines is of significant interest due to their presence in numerous natural products and their utility as organocatalysts. One common strategy involves the guanidinylation of a diamine, followed by intramolecular cyclization. While bis(Boc)aminoalkylguanidines are known to be prone to cyclization, they can be isolated as stable sulfonate salts to prevent this spontaneous ring-closure. researchgate.netresearchgate.net However, this inherent reactivity can be harnessed to produce cyclic structures. For instance, a novel intramolecular cyclization of soluble polymer-supported bis-Boc-guanidines has been observed under microwave irradiation, leading to the formation of a 1,3,5-oxadiazinone skeleton, a unique cyclic guanidine derivative. rsc.org This demonstrates the potential for developing new synthetic methodologies that leverage the reactivity of intermediates derived from this compound.

A more direct approach to five-membered cyclic guanidines, which avoids the use of the target reagent, has been developed through the [3+2] annulation of aziridines with N-tosyl cyanamides, providing N2-unprotected products under mild, metal-free conditions. rsc.org

Table 1: Synthesis of Cyclic Guanidine Precursors and Derivatives

| Starting Material | Reagent/Conditions | Product | Yield | Ref |

| Ethylenediamine | N,N'-bis(Boc)-S-methylisothiourea | 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine | 97% | researchgate.net |

| 1,3-Diaminopropane | N,N'-bis(Boc)-S-methylisothiourea | N,N'-bis(Boc)-N''-(3-aminopropyl)guanidine | - | researchgate.net |

| Polymer-supported bis-Boc-guanidine | Amine, Microwave | Substituted 1,3,5-oxadiazinone | - | rsc.org |

Bis-guanidinium compounds are of interest in supramolecular chemistry and for applications requiring multiple points of cationic interaction, such as DNA binding. The synthesis of these complex molecules can be achieved by utilizing highly reactive guanidinylating agents derived from this compound. In the synthesis of lower rim guanidinium (B1211019) calix researchgate.netarenes and related "Gemini-type" analogues, diamine precursors are treated with N,N'-di-Boc-N"-triflylguanidine. unipr.it This powerful electrophile efficiently reacts with both amino groups to install the protected guanidine moieties, which are subsequently deprotected to yield the final bis-guanidinium target molecules. unipr.it

Table 2: Representative Synthesis of a Bis-Guanidinium Precursor

| Substrate | Reagent/Conditions | Product | Yield | Ref |

| Diaminopropyl-calix researchgate.netarene derivative | N,N'-di-Boc-N"-triflylguanidine, CH₂Cl₂ | Bis-(N,N'-di-Boc-guanidino)propyl-calix researchgate.netarene | Not Reported | unipr.it |

| 1,4-Diaminobutane | N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent) | N,N'-Di-Boc-agmatine | High Yield | nih.gov |

The 2-aminoimidazole motif is a privileged scaffold found in a vast array of marine alkaloids with potent biological activities. A highly effective method for constructing this heterocyclic system involves the direct cyclization of this compound with α-haloketones. rsc.org This reaction has been utilized to build libraries of N-substituted 2-aminoimidazole derivatives that act as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.net The synthesis proceeds via an initial substitution reaction followed by intramolecular cyclization and dehydration to furnish the aromatic imidazole (B134444) core. This strategy was also employed in synthetic studies toward the complex marine natural product palau'amine, where a bis-Boc guanidine was reacted with a functionalized ketone to form the core 2-aminoimidazole structure. orgsyn.org

Table 3: Synthesis of 2-Aminoimidazole Scaffolds

| Substrate | Reagent/Conditions | Product Scope | Yield | Ref |

| Various α-bromoketones | This compound | N-substituted 2-aminoimidazoles | Not Reported | rsc.orgresearchgate.net |

| Functionalized α-bromocyclopentanone | Boc-guanidine, DMF, 23 °C | Palau'amine core intermediate | 14% | orgsyn.org |

| Conjugated α-bromoalkenones | Guanidine, K₂CO₃, MnO₂, 1,4-dioxane (B91453) | Polysubstituted 2-aminoimidazoles | Up to 70% | organic-chemistry.org |

Role in Total Synthesis Efforts of Natural Products and Analogues

The reliability of guanidinylation reactions using this compound and its derivatives has made it a valuable tool in the demanding field of total synthesis. Its ability to be introduced under mild conditions and survive subsequent chemical transformations is critical for the successful construction of complex natural products.

This reagent has been reported as a key building block in the multi-step synthesis of the alkaloid (-)-crispine E . orgsyn.orgresearchgate.net In this context, it is used to produce a guanidinyl derivative that is further elaborated to complete the natural product's structure.

A review of the literature on the total synthesis of the natural product Tubastrine did not reveal the use of this compound as a key reagent.

Utilization in Medicinal Chemistry Intermediates

This compound is a cornerstone reagent for the synthesis of medicinal chemistry intermediates, providing a reliable method for incorporating the guanidine group, which is a common feature in bioactive molecules. researchgate.net The protected guanidines derived from this reagent serve as versatile synthetic building blocks.

A notable application is the synthesis of a collection of bis(Boc)aminoalkylguanidines from their corresponding diamines. These intermediates, which can be tethered to other functional groups like alkynes, alkenes, alcohols, and azides, are stabilized and stored as sulfonate salts, making them readily available for further elaboration into more complex target molecules. researchgate.netscirp.org This approach provides a library of functionalized building blocks for drug discovery programs. These intermediates have been used in the development of compounds targeting various diseases, including inhibitors of MRSA biofilm formation and potential anticancer agents. rsc.orgchempep.com

Table 4: Synthesis of Functionalized Medicinal Chemistry Building Blocks

| Amine Substrate | Guanidinylating Agent | Product (Isolated as Sulfonate Salt) | Yield | Ref |

| Propargylamine | N,N'-bis(Boc)-S-methylisothiourea | Bis(Boc)-N''-(prop-2-yn-1-yl)guanidine | 92% | researchgate.net |

| Allylamine | N,N'-bis(Boc)-S-methylisothiourea | Bis(Boc)-N''-(allyl)guanidine | 81% | researchgate.net |

| 3-Azidopropan-1-amine | N,N'-bis(Boc)-S-methylisothiourea | Bis(Boc)-N''-(3-azidopropyl)guanidine | 84% | researchgate.net |

| 4-Aminobut-1-ene | N,N'-bis(Boc)-S-methylisothiourea | Bis(Boc)-N''-(but-3-en-1-yl)guanidine | 81% | researchgate.net |

Contributions to Solid-Phase Synthesis

Solid-phase synthesis, particularly in the context of peptides (SPPS), requires highly efficient and mild reaction conditions. While this compound itself is not reactive enough for efficient on-resin guanidinylation, its activated form, N,N′-di-Boc-N″-triflylguanidine (often called Goodman's reagent), is exceptionally effective. orgsyn.org

This reagent has demonstrated superiority in the solid-phase synthesis of complex cyclic lipopeptides, such as those in the fusaricidin/LI-F class. nih.gov In these syntheses, a resin-bound peptide precursor with a terminal amino group is treated with N,N′-di-Boc-N″-triflylguanidine and a base like triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM). The reaction proceeds to completion, yielding a single, monoguanidinylated product in excellent yield, regardless of the solid support used (e.g., TentaGel S RAM or Rink amide MBHA resins). nih.gov This high efficiency and clean conversion contrast with other methods, such as those using pyrazole-based reagents or thioureas activated by Mukaiyama's reagent or N-iodosuccinimide (NIS), which can be slower or less effective on certain resins. researchgate.netnih.gov The triflylguanidine reagent is compatible with a variety of solvents, although nonpolar solvents like DCM and chloroform (B151607) are preferred for faster reaction rates. orgsyn.org

Table 5: Comparison of Reagents for Solid-Phase Guanidinylation of a Peptidyl Amine

| Guanidinylation Reagent | Activator/Base | Resin | Time for Completion | Outcome | Ref |

| N,N′-di-Boc-N″-triflylguanidine | TEA | TentaGel S RAM & Rink Amide MBHA | 5 h | Complete conversion, single product | nih.gov |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | N/A | TentaGel S RAM & Rink Amide MBHA | > 24 h | Incomplete conversion | nih.gov |

| N,N′-di-Boc-thiourea | Mukaiyama's Reagent, TEA | TentaGel S RAM & Rink Amide MBHA | 3 h | Complete conversion | nih.gov |

| N,N′-di-Boc-thiourea | NIS, TEA | TentaGel S RAM | 2 h | Complete conversion | nih.gov |

| N,N′-di-Boc-thiourea | NIS, TEA | Rink Amide MBHA | > 8 h | Incomplete conversion | nih.gov |

Analytical Characterization in Research Contexts

Spectroscopic Analysis (NMR, IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of 1,3-Bis(tert-butoxycarbonyl)guanidine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy identifies the key functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the compound's structure. The chemical shifts are influenced by the solvent used for analysis.

In ¹H NMR spectra, the eighteen chemically equivalent protons of the two tert-butyl groups typically appear as a prominent singlet. The protons attached to the nitrogen atoms of the guanidine (B92328) core are observed as broader signals. One study using DMSO-d₆ as the solvent reported the tert-butyl protons at δ 1.37 ppm and two distinct signals for the NH protons at δ 10.42 and δ 8.47 ppm. chemicalbook.com Another report, also in DMSO-d₆, identified the tert-butyl protons at δ 1.41 ppm and a broad signal for the three NH protons between δ 8.00 and 11.00 ppm.

The ¹³C NMR spectrum provides evidence for the carbon backbone. Key signals correspond to the methyl and quaternary carbons of the tert-butoxycarbonyl (Boc) groups, as well as the carbonyl carbons and the central guanidine carbon. chemicalbook.com

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H | DMSO-d₆ | 1.37 (s, 18H) | -C(CH ₃)₃ | chemicalbook.com |

| 8.47 (s, 1H) | NH | chemicalbook.com | ||

| 10.42 (s, 1H) | NH | chemicalbook.com | ||

| ¹H | DMSO-d₆ | 1.41 (s, 18H) | Boc CH ₃ | |

| 8.00–11.00 (br, 3H) | NH | |||

| ¹³C | CDCl₃ | 28.1 | -C(C H₃)₃ | chemicalbook.com |

| 82.3 | -C (CH₃)₃ | chemicalbook.com | ||

| 158.3 | C =O / C =N | chemicalbook.com | ||

| ¹³C | DMSO-d₆ | 28.80 | Boc C H₃ | |

| 80.51 | C -O (Boc quaternary) | |||

| 159.21–159.48 | C =O and guanidine C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound shows distinct absorption bands corresponding to N-H stretching, C=O stretching of the Boc groups, and C=N stretching of the guanidine core. One analysis reported peaks at 3370 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (C=O stretch), and 1588 cm⁻¹ (C=N stretch). Another detailed report using chloroform (B151607) as the solvent identified multiple peaks, including N-H stretches at 3407 and 3124 cm⁻¹, C-H stretches at 2976 and 2930 cm⁻¹, and carbonyl (C=O) and imine (C=N) related stretches at 1792 and 1641 cm⁻¹, respectively. chemicalbook.com

Interactive Data Table: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3407, 3124 | N-H stretch | chemicalbook.com |

| 3370 | N-H stretch | |

| 2976, 2930 | C-H stretch | chemicalbook.com |

| 1792 | C=O stretch | chemicalbook.com |

| 1730 | C=O stretch | |

| 1641 | C=N stretch | chemicalbook.com |

| 1588 | C=N stretch |

Chromatographic Methods (TLC, Flash Chromatography)

Chromatographic techniques are essential for purifying the compound after synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a standard method used to monitor the progress of chemical reactions. In syntheses involving derivatives of this compound, such as Goodman's Reagent, TLC is employed to determine when the starting material has been fully consumed. This indicates its utility as a quick and effective analytical tool in reaction workflows involving this class of compounds.

Flash Chromatography

For purification on a larger scale, flash column chromatography is the preferred method. orgsyn.org Following synthesis, the crude product is often purified by flash chromatography on a silica (B1680970) gel stationary phase. chemicalbook.com A common mobile phase involves a gradient of dichloromethane (B109758) and methanol, for instance, starting with 100% dichloromethane and gradually increasing the polarity with a mixture such as 95:5 dichloromethane/methanol. chemicalbook.com This technique is highly effective at removing residual reagents and byproducts, yielding the target compound in high purity (>99% as determined by NMR). It is considered more efficient for achieving high purity than recrystallization.

Interactive Data Table: Chromatographic Purification Methods

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol | Purification | chemicalbook.com |

| Flash Chromatography | Silica Gel | Gradient: 100% Dichloromethane to 95:5 Dichloromethane/Methanol | Purification | chemicalbook.com |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined values are compared against the calculated theoretical values based on the molecular formula, C₁₁H₂₁N₃O₄, to verify the empirical formula and assess purity.

Interactive Data Table: Elemental Analysis Data for C₁₁H₂₁N₃O₄

| Element | Symbol | Calculated Percentage | Reference |

| Carbon | C | 50.74% | |

| Hydrogen | H | 8.48% | |

| Nitrogen | N | 16.42% |

Future Directions and Emerging Research Areas

Development of Novel Guanidinylation Reagents with Enhanced Reactivity and Selectivity

While 1,3-Bis(tert-butoxycarbonyl)guanidine is a widely used reagent, the demand for reagents with tailored reactivity, milder activation conditions, and broader functional group tolerance has spurred the development of new classes of guanidinylating agents.

One significant advancement is the creation of diprotected triflylguanidines, such as N,N'-di-Boc-N"-triflylguanidine. acs.orgacs.orgorgsyn.org This class of reagents demonstrates high reactivity, allowing for the efficient guanidinylation of both primary and secondary amines under mild conditions, a feat that can be challenging for other reagents. researchgate.net Their utility has been proven in both solution-phase and solid-phase synthesis. researchgate.netorgsyn.org The triflyl group acts as a potent leaving group, facilitating the reaction.

Another promising avenue involves the use of pyrazole-based reagents, like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.govnih.gov These reagents are effective for the guanidinylation of amines in a single step under mild conditions and are compatible with solid-phase peptide synthesis (SPPS). researchgate.netnih.gov They are particularly useful for creating modified guanidine (B92328) groups in peptidic ligands. nih.gov

More recently, the Burgess reagent, traditionally used for dehydration, has been repurposed for the desulfurative condensation of thioureas to form carbamate-protected guanidines. organic-chemistry.org This method avoids toxic reagents and offers a versatile approach for constructing complex guanidine derivatives. organic-chemistry.org The development of novel iron (III) complexes with guanidine-containing ligands as catalysts for organic transformations also represents a new direction, highlighting the move towards sustainable and environmentally friendly chemical processes. ekb.eg

| Reagent Class | Example | Key Features | Applications | Citations |

| Triflylguanidines | N,N'-di-Boc-N"-triflylguanidine | High reactivity; mild conditions. | Solution and solid-phase synthesis of protected guanidines. | researchgate.netacs.orgacs.orgorgsyn.org |

| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Efficient, single-step reaction; mild conditions. | Solid-phase peptide synthesis; modification of peptidic ligands. | researchgate.netnih.govnih.gov |

| Burgess Reagent-based | Burgess Reagent + Thiourea (B124793) | Mild, non-toxic method for desulfurative condensation. | Synthesis of N,N'-diprotected guanidines. | organic-chemistry.org |

| Transition Metal Catalysts | Guanidine Iron (III) Complexes | Catalytic activity; potential for green chemistry. | Synthesis of nitrogen-containing heterocycles. | ekb.eg |

Integration into Automated and Flow Chemistry Systems

The integration of guanidinylation reactions into automated and continuous flow chemistry systems is an emerging area with significant potential to enhance process safety, efficiency, and scalability. researchgate.net Flow chemistry, by utilizing small reactor volumes, offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for exothermic reactions. amt.ukresearchgate.net

The use of hazardous or highly reactive reagents and intermediates can be managed more safely in continuous flow setups compared to traditional batch processes. researchgate.netnih.gov This is relevant for the synthesis of some activated guanidinylation reagents. Flow chemistry can also facilitate multi-step syntheses by coupling different reactors in sequence, potentially streamlining the production of complex molecules containing a guanidine moiety from simple starting materials. nih.gov The improved mass and heat transfer in flow reactors can lead to cleaner reactions, higher yields, and faster reaction times. amt.ukresearchgate.net As the pharmaceutical industry increasingly adopts continuous manufacturing, adapting guanidinylation protocols, including those using reagents like this compound, for these systems is a logical and important future direction. researchgate.net

Advanced Protecting Group Strategies for Guanidine Derivatives

The tert-butoxycarbonyl (Boc) groups in this compound are highly effective, but the synthesis of complex molecules often requires more sophisticated protecting group strategies. numberanalytics.com The development of orthogonal protecting groups, which can be removed under different conditions without affecting others, is a key area of research. numberanalytics.comnih.gov

For instance, the trifluoroacetyl group has been introduced as a protecting group for guanidines that is easily cleaved under mild basic conditions, making it complementary to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Z) groups. nih.gov This allows for selective deprotection in molecules with multiple functional groups. numberanalytics.com In peptide synthesis, where the arginine side chain requires protection, a variety of groups are being explored. creative-peptides.com New mild acid-labile groups such as 5-dibenzosuberyl have been developed for Fmoc-based solid-phase peptide synthesis, allowing for deprotection in under 30 minutes with 25% trifluoroacetic acid. nih.gov

Researchers are also investigating novel strategies such as using a proton as a temporary "protecting group" to control reactivity. In certain cycloaddition reactions, protonating the guanidine moiety with a non-nucleophilic counterion like hexafluorophosphate (B91526) prevents undesired side reactions, such as aza-Michael additions, and directs the reaction towards the desired Diels-Alder product. mdpi.comnih.govirb.hr

| Protecting Group Strategy | Example Group(s) | Cleavage Conditions | Key Advantage | Citations |

| Orthogonal Protection | Trifluoroacetyl | Mild base | Complementary to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | nih.gov |

| Mild Acid-Labile | 5-Dibenzosuberyl | Mild acid (e.g., 25% TFA) | Rapid deprotection under mild conditions suitable for Fmoc SPPS. | nih.gov |

| Reactivity Control | Proton (with non-nucleophilic anion) | Neutralization | Prevents nucleophilic side reactions, directing chemical transformations. | mdpi.comnih.govirb.hr |

| Polymeric Tag | Polyethylene (B3416737) glycol (PEG) carbamate (B1207046) | Varies | Acts as a liquid-phase synthesis tag and reduces basicity. | acs.org |

Exploration of New Synthetic Transformations Utilizing the Guanidine Moiety

Beyond its role as a pharmacophore, the guanidine moiety is being explored as an active participant in novel synthetic transformations. The unique electronic properties of guanidines, particularly their high basicity and nucleophilicity, are being harnessed to develop new reactions.

Research into the cycloaddition of guanidine derivatives is a promising area. mdpi.comirb.hr By carefully controlling reaction conditions and protecting the guanidine's nucleophilicity, it can participate in Diels-Alder reactions to form complex polycyclic structures like oxanorbornanes. mdpi.comnih.gov In some cases, these cycloadditions can be followed by a tandem intramolecular cyclization, providing elegant access to rigid polycyclic guanidines. nih.gov

Furthermore, the development of transition-metal-catalyzed methods for guanidine synthesis is expanding the toolkit for creating multi-substituted guanidines. rsc.org These methods, including copper-catalyzed three-component reactions, allow for the rapid assembly of N,N',N"-trisubstituted aryl guanidines from simple precursors. researchgate.net The cyclization of appropriately functionalized protected guanidines, such as N-allylguanidines, using reagents like dimethyldioxirane (B1199080) (DMDO) or iodine, is also being investigated as a route to novel heterocyclic systems. researchgate.net These explorations open up new possibilities for using the guanidine core as a versatile building block in synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Bis(tert-butoxycarbonyl)guanidine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via guanylation of guanidine hydrochloride using di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:

Dissolving guanidine hydrochloride in a water-dioxane mixture.

Adding Boc₂O (2.2 equiv) at 0°C and stirring at room temperature for 24 hours.

Extracting with ethyl acetate, followed by washing with citric acid and brine.

Drying over Na₂SO₄ and evaporating to yield a white solid (60% yield) .

Optimization Tips:

Q. How is this compound characterized to confirm purity and structure?

Methodological Answer: Key analytical techniques include:

Q. What are the stability and handling precautions for this compound?

Methodological Answer:

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture .

- Handling :

Advanced Research Questions

Q. How is this compound utilized in developing antibacterial agents?

Methodological Answer: It serves as a guanidinylating reagent to synthesize bactericidal biaryl derivatives. For example:

React with bromomethyl-biphenyl derivatives under NaH/DMF.

Purify via column chromatography to obtain compounds like 10 (1H NMR: δ 7.54–7.22 ppm, aromatic protons), which disrupt FtsZ polymerization in bacteria (IC₅₀: 2–5 µM) .

Assess bactericidal activity via MIC assays against Gram-positive pathogens (e.g., S. aureus) .

Q. What role does it play in neuroblastoma-targeted drug delivery systems?

Methodological Answer: It is a precursor for modifying meta-iodobenzylguanidine (mIBG) to enhance tumor targeting:

Couple with 1,4-bis(bromomethyl)-2-iodobenzene to form 127I-MoM-Boc.

Conjugate to carboxylated PEG-GNPs; deprotect Boc groups with TFA.

Validate NET receptor specificity in SH-SY5Y cells via ICP-MS and competitive inhibition assays .

Q. How is it employed in Structure-Activity Relationship (SAR) studies?

Methodological Answer:

- Step 1 : Derivatize with thiopseudoureas (e.g., HgCl₂-assisted guanidation) to create rigid analogs (e.g., compounds 11a–b ).

- Step 2 : Deprotect Boc groups (TFA/CH₂Cl₂) and test bioactivity (e.g., enzyme inhibition).

- Step 3 : Correlate substituent effects (e.g., piperidinyl vs. pyrrolidinyl) with potency using IC₅₀ values .

Q. Can it facilitate enantioselective synthesis of chiral catalysts?

Methodological Answer: Yes, bis(guanidine) ligands (e.g., 58 ) enable asymmetric epoxidation:

Synthesize ligands via Mitsunobu coupling with chiral diols.

Apply in catalytic [3+2] cycloadditions (e.g., 88% yield, 93% ee for oxazolidine 57 ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。